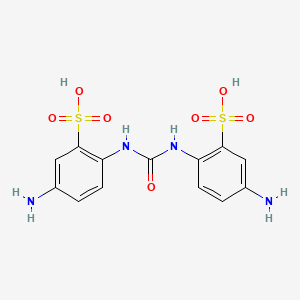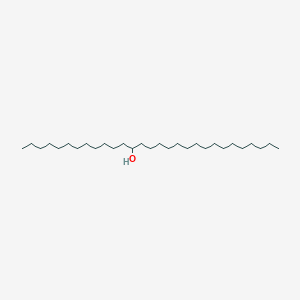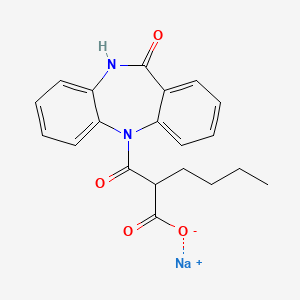![molecular formula C15H35NO3Si B14680194 n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine CAS No. 35501-23-6](/img/structure/B14680194.png)
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine: is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature, with a melting point of -132.5°C and a boiling point of 248.2°C . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine typically involves a two-step process:
-
Preparation of Chloromethyl Triethoxysilane:
- Sodium ethoxide is dissolved in an organic solvent.
- The sodium ethoxide solution is added dropwise to chloromethyl trichlorosilane.
- The reaction is allowed to proceed at room temperature.
- Ethanol and insoluble substances are removed by distillation to obtain chloromethyl triethoxysilane.
-
Reaction with Organic Amine:
- Organic amine is heated under nitrogen protection until boiling.
- Chloromethyl triethoxysilane is added dropwise.
- The reaction mixture is maintained at 70-200°C for 1-8 hours.
- The reactant is filtered to remove generated salts.
- The product is collected by distillation under reduced pressure .
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine undergoes several types of chemical reactions, including:
Alkylation: The compound can participate in alkylation reactions, where an alkyl group is transferred to the nitrogen atom.
Acylation: It can undergo acylation reactions, forming amides.
Condensation with Carbonyls: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Alkyl Halides: For alkylation reactions.
Acyl Chlorides: For acylation reactions.
Major Products Formed:
Alkylated Amines: Formed through alkylation.
Amides: Formed through acylation.
Aplicaciones Científicas De Investigación
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways .
Comparación Con Compuestos Similares
n-Butylamine: An isomeric amine with similar reactivity but different structural properties.
n-Butylmethylamine: Another related compound with distinct applications.
N-tert-Butylmethylamine: Used in the preparation of various organic compounds
Uniqueness:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine is unique due to its combination of amine and silane functional groups, which provide it with distinctive reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
35501-23-6 |
|---|---|
Fórmula molecular |
C15H35NO3Si |
Peso molecular |
305.53 g/mol |
Nombre IUPAC |
N-butyl-N-(triethoxysilylmethyl)butan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-6-11-13-16(14-12-7-2)15-20(17-8-3,18-9-4)19-10-5/h6-15H2,1-5H3 |
Clave InChI |
BWYLUCQZPVGWLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




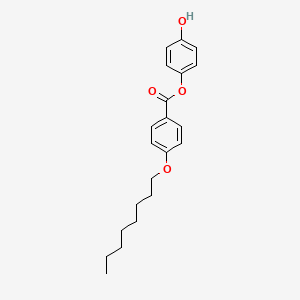
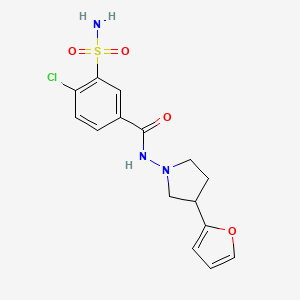
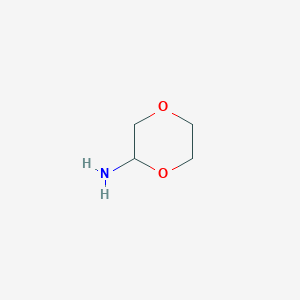
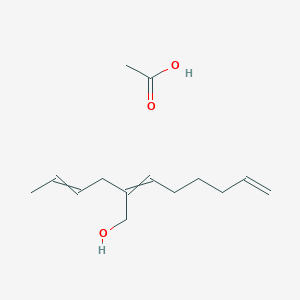
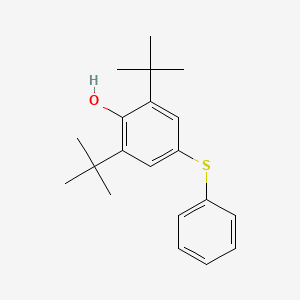
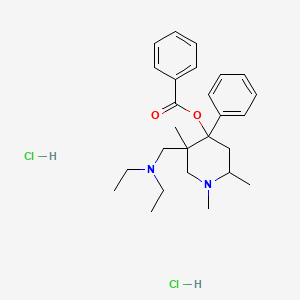
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
